
2-Fluorooct-1-ene
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Overview
Description
2-Fluorooct-1-ene (C₈H₁₅F) is an aliphatic fluoroalkene characterized by a terminal double bond (C=C) at the first carbon and a fluorine substituent at the second carbon. This structure imparts unique reactivity and physical properties, distinguishing it from saturated fluorocarbons and aromatic fluorinated compounds. Potential applications include its use as an intermediate in organic synthesis, leveraging the fluorine atom’s electronegativity to influence reaction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorooct-1-ene typically involves the fluorination of oct-1-ene. One common method is the addition of hydrogen fluoride (HF) to oct-1-ene under controlled conditions. This reaction requires a catalyst, such as antimony pentachloride (SbCl5), to facilitate the addition of the fluorine atom to the desired position on the carbon chain.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fluorination processes. These processes often involve the use of specialized reactors that can handle the corrosive nature of hydrogen fluoride. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity of the final product.
Chemical Reactions Analysis
Acid-Catalyzed Hydration
2-Fluorooct-1-ene undergoes hydration under strongly acidic conditions to yield 2-octanone as the sole product. This reaction proceeds via a carbocation intermediate stabilized by adjacent fluorine substituents.
Reaction Conditions :
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Catalyst : 70% perchloric acid (HClO₄) and formic acid (HCOOH)
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Temperature : Reflux
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Time : 10 minutes
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Yield : 25%
Mechanism :
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Protonation at the terminal carbon generates a secondary carbocation.
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Fluorine’s electron-withdrawing effect destabilizes the carbocation, favoring rapid water attack.
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Deprotonation forms the ketone product.
This pathway contrasts with non-fluorinated analogs, where carbocation rearrangements are common. The fluorine atom suppresses such rearrangements, ensuring regioselectivity .
Oxidation with F-TEDA-BF₄
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA-BF₄ ) oxidizes this compound to 1-fluoro-2-octanone under mild conditions.
Reaction Conditions :
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Solvent : Acetonitrile/water (9:1 v/v)
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Temperature : 60°C
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Time : 18 hours
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Yield : 10%
Mechanism :
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Electrophilic fluorine transfer from F-TEDA-BF₄ generates an α-fluoro carbocation.
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Water acts as a nucleophile, leading to ketone formation.
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Fluorine’s inductive effect stabilizes intermediates, minimizing side reactions .
Comparative Reaction Data
Reaction Type | Conditions | Product | Yield | Key Selectivity Factor |
---|---|---|---|---|
Acid-catalyzed hydration | HClO₄/HCOOH, reflux | 2-Octanone | 25% | Fluorine-directed regioselectivity |
F-TEDA-BF₄ oxidation | CH₃CN/H₂O, 60°C | 1-Fluoro-2-octanone | 10% | Electrophilic fluorination |
Mechanistic Insights
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Fluorine’s Electronic Effects : The electronegativity of fluorine polarizes the double bond, directing electrophilic attack to the terminal carbon. This contrasts with non-fluorinated alkenes, which often form more substituted carbocations.
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Steric Considerations : The fluorine atom’s small size allows efficient orbital overlap in transition states, favoring concerted pathways in oxidation reactions .
Limitations and Challenges
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Low Yields : Both reactions suffer from moderate yields due to competing side reactions, such as acid-catalyzed decomposition.
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Substrate Sensitivity : Harsh acidic conditions limit compatibility with functionalized substrates.
Scientific Research Applications
2-Fluorooct-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2-Fluorooct-1-ene involves its interaction with various molecular targets. The presence of the fluorine atom significantly alters the electronic properties of the compound, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical transformations, where this compound acts as an intermediate or a reactant.
Molecular Targets and Pathways:
Nucleophilic Attack: The fluorine atom’s electronegativity makes the adjacent carbon more susceptible to nucleophilic attack.
Electrophilic Addition: The double bond in this compound can undergo electrophilic addition reactions, forming new carbon-fluorine bonds.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Fluorinated Alkanes (e.g., HFC-152a, HCFC-141b)
- Structure : Unlike saturated fluorocarbons like 1,1-Difluoroethane (HFC-152a, C₂H₄F₂) or 1-Fluoro-1,1-dichloroethane (HCFC-141b, C₂H₃Cl₂F), 2-Fluorooct-1-ene contains a double bond, enhancing reactivity for addition reactions (e.g., hydrogenation, halogenation) .
Aromatic Fluorinated Compounds (e.g., Fluorene Derivatives, 1-Fluoro-2-iodobenzene)
- Stability : Aromatic fluorinated compounds (e.g., 1-Fluoro-2-iodobenzene, C₆H₄FI) exhibit greater thermal and chemical stability due to resonance stabilization, whereas this compound’s aliphatic chain and double bond make it more susceptible to oxidation and polymerization .
- Applications : Aromatic fluorides are widely used in pharmaceuticals and agrochemicals, while aliphatic fluoroalkenes like this compound may serve as building blocks for fluoropolymers or surfactants .
Fluorinated Alcohols (e.g., 2-Fluoroethanol)
- Reactivity: 2-Fluoroethanol (C₂H₅FO) contains a hydroxyl group, enabling hydrogen bonding and acidity absent in this compound. This difference influences solubility and biological activity; fluorinated alcohols are often toxic, while fluoroalkenes may have distinct toxicity profiles .
Physical and Chemical Properties
Boiling Point and Volatility
Compound | Molecular Formula | Boiling Point (°C, inferred) | Key Feature |
---|---|---|---|
This compound | C₈H₁₅F | ~120–140* | Aliphatic fluoroalkene |
HFC-152a | C₂H₄F₂ | -24.7 | Saturated hydrofluorocarbon |
1-Fluoro-2-iodobenzene | C₆H₄FI | 185–190 | Aromatic fluoride |
*Inferred based on chain length and fluorine’s electron-withdrawing effect reducing volatility compared to non-fluorinated alkenes .
Reactivity
- Electrophilic Addition : The double bond in this compound facilitates reactions like hydrohalogenation, contrasting with saturated fluorocarbons (e.g., HFC-152a), which undergo substitution or elimination .
- Fluorine Effects: The fluorine atom’s electronegativity polarizes the double bond, directing regioselectivity in reactions—unlike non-fluorinated alkenes like oct-1-ene .
Environmental Persistence
- Degradation: Mono-fluoro alkenes like this compound are likely more degradable than perfluorinated compounds (PFCs, e.g., Ethanesulfonyl fluorides in ), which resist hydrolysis and microbial breakdown .
- Toxicity: While 2-Fluoroethanol () is highly toxic (LD₅₀: 5–10 mg/kg in rats), this compound’s toxicity data is unavailable. However, its volatility may pose inhalation risks similar to 2-Chloro-1,1,1-trifluoroethane (), which causes respiratory irritation .
Flammability
- Alkenes are generally more flammable than alkanes. This compound’s flammability may exceed that of HFC-152a (non-flammable) but be mitigated by fluorine’s flame-retardant properties .
Biological Activity
2-Fluorooct-1-ene is a fluorinated organic compound that has garnered interest in medicinal chemistry and materials science due to its unique biological activities and potential applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its fluorine substitution at the second carbon of an octene chain. The presence of fluorine significantly alters the compound's reactivity and biological interactions compared to its non-fluorinated counterparts.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on cancer cells, antimicrobial properties, and potential as a therapeutic agent.
Anticancer Activity
Research indicates that fluorinated compounds can exhibit potent anticancer properties. In particular, studies have shown that this compound derivatives can inhibit glycolytic enzymes, which are often upregulated in aggressive cancers like glioblastoma multiforme (GBM). This inhibition can lead to reduced cancer cell proliferation and enhanced apoptosis.
Table 1: Summary of Anticancer Activity Studies on Fluorinated Compounds
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Research has shown that fluorinated compounds can disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity of Fluorinated Compounds
Case Study 1: Anticancer Efficacy in GBM
A study investigated the efficacy of various fluorinated analogs, including this compound, in inhibiting GBM cell growth. The results indicated that these compounds significantly reduced cell viability through the modulation of glycolytic pathways. The study highlighted the potential for developing new treatments targeting cancer metabolism.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial effects of this compound against a range of pathogens. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The fluorine atom enhances the binding affinity to target enzymes such as hexokinase, leading to effective inhibition.
- Membrane Interaction : The lipophilic nature of fluorinated compounds allows them to integrate into bacterial membranes, disrupting their integrity.
- Metabolic Modulation : By altering metabolic pathways, particularly glycolysis, these compounds can shift cellular energy dynamics, promoting apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluorooct-1-ene, and how can yield and purity be maximized?
Methodological Answer:
- Direct fluorination of oct-1-ene using xenon difluoride (XeF₂) or Selectfluor™ in aprotic solvents (e.g., dichloromethane) is common. Yield optimization requires controlled stoichiometry (1:1.2 alkene:fluorinating agent) and inert atmospheres to prevent side reactions like polymerization .
- Purity control : Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization by ¹⁹F NMR and GC-MS confirms absence of isomers (e.g., 3-fluorooct-1-ene) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Fluorine’s strong electronegativity causes distinct deshielding in adjacent protons (δ ~4.5–6.5 ppm for vinylic protons). ¹⁹F NMR (δ ~-100 to -150 ppm) confirms regiochemistry .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 131 [M–F]⁺) differentiate it from fluorinated byproducts. Cross-validation with IR (C-F stretch ~1000–1100 cm⁻¹) enhances reliability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in radical addition reactions?
Methodological Answer:
- DFT calculations (e.g., Gaussian or ORCA) model transition states to predict regioselectivity. For example, anti-Markovnikov addition of HBr to this compound can be studied via Fukui indices to identify electrophilic sites .
- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction pathways. Compare computed activation energies in polar (acetonitrile) vs. nonpolar (hexane) solvents .
Q. What strategies resolve contradictions in reported kinetic data for this compound’s Diels-Alder reactions?
Methodological Answer:
- Systematic variable control : Replicate studies under identical conditions (temperature, solvent, catalyst). For example, discrepancies in rate constants may arise from trace moisture in solvents, which quenches Lewis acid catalysts .
- Meta-analysis : Use PRISMA guidelines to aggregate data from multiple studies. Apply statistical tools (e.g., ANOVA) to identify outliers and reconcile conflicting results .
Q. How can in silico tools predict the environmental persistence and toxicity of this compound?
Methodological Answer:
- QSAR models : Use EPI Suite or OPERA to estimate biodegradation half-life and bioaccumulation potential. Compare predictions with structurally similar perfluorinated compounds (e.g., perfluorooctanoic acid) .
- Toxicity assays : Combine computational predictions with in vitro assays (e.g., Daphnia magna acute toxicity) to validate eco-toxicological risks. Ethical clearance is required for biological testing .
Q. Data Analysis and Reproducibility
Q. How should researchers address irreproducibility in catalytic fluorination studies involving this compound?
Methodological Answer:
- Detailed protocols : Report exact catalyst loadings (e.g., 5 mol% Pd(OAc)₂), reaction times, and purification steps. Share raw NMR/GC-MS data in supplementary materials .
- Open-source code : For computational studies, provide scripts (Python/R) and input files for molecular dynamics simulations to enable replication .
Q. Key Considerations for Research Design
- Ethical relevance : Ensure studies on environmental impact align with regulatory frameworks (e.g., REACH) .
- Novelty : Use FINER criteria to evaluate if questions address gaps (e.g., unexplored reaction mechanisms) .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail and data sharing .
Properties
CAS No. |
61350-08-1 |
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Molecular Formula |
C8H15F |
Molecular Weight |
130.20 g/mol |
IUPAC Name |
2-fluorooct-1-ene |
InChI |
InChI=1S/C8H15F/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 |
InChI Key |
GQQFAFOCRSCFCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)F |
Origin of Product |
United States |
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